molecular formula C5H2Cl2N4 B13015053 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1305208-48-3

3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13015053
CAS No.: 1305208-48-3
M. Wt: 189.00 g/mol
InChI Key: CHIIJTYJLAIMHV-UHFFFAOYSA-N
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Description

3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

1305208-48-3

Molecular Formula

C5H2Cl2N4

Molecular Weight

189.00 g/mol

IUPAC Name

3,6-dichloro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-11-4(1-8-3)9-10-5(11)7/h1-2H

InChI Key

CHIIJTYJLAIMHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NN=C(N21)Cl)Cl

Origin of Product

United States

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